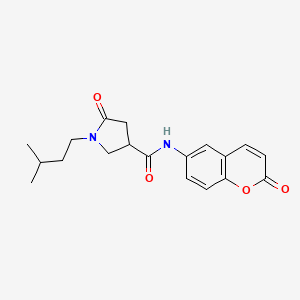

1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14807669

Molecular Formula: C19H22N2O4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O4 |

|---|---|

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 1-(3-methylbutyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C19H22N2O4/c1-12(2)7-8-21-11-14(10-17(21)22)19(24)20-15-4-5-16-13(9-15)3-6-18(23)25-16/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,20,24) |

| Standard InChI Key | NRNPXTSIXXFVPP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Introduction

1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring, a chromene moiety, and a carbonyl functional group, contributing to its distinctive chemical properties. This compound is of interest in medicinal chemistry due to its structural similarities to known bioactive molecules, particularly those with potential anti-inflammatory and anticancer activities.

Synthesis

The synthesis of 1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis techniques. Common methods may include reactions that form the pyrrolidine ring and attach the chromene moiety through amide bond formation.

Synthetic Steps:

-

Formation of Pyrrolidine Ring: This involves the synthesis of the pyrrolidine core, which can be achieved through various cyclization reactions.

-

Attachment of Chromene Moiety: The chromene part is typically attached via an amide bond, using reagents like coupling agents (e.g., DCC or HATU) in the presence of a base.

Biological Activity

Compounds similar to 1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide have been studied for their significant biological activities, including potential anti-inflammatory and anticancer effects. The chromene moiety is known for its antioxidant properties, which may contribute to these activities.

Potential Applications:

-

Medicinal Chemistry: Potential therapeutic applications in inflammation and cancer treatment.

-

Biological Interactions: May interact with various biological targets, including enzymes involved in inflammation pathways.

Future Directions

Further research is needed to fully elucidate the pharmacological properties of 1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide. This includes in-depth studies on its interactions with biological targets and its potential as a therapeutic agent.

Potential Studies:

-

In Vitro Assays: To evaluate its anti-inflammatory and anticancer activities.

-

In Vivo Models: To assess its efficacy and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume